![molecular formula C19H15FN2O4S B2705981 [6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-fluorobenzoate CAS No. 877636-28-7](/img/structure/B2705981.png)

[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-fluorobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

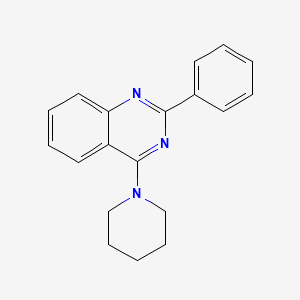

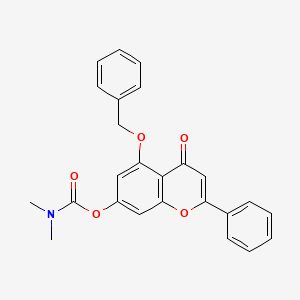

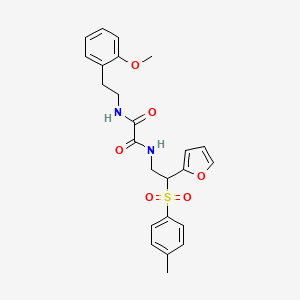

The compound “[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-fluorobenzoate” is an organic compound containing a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a benzoate ester group. Pyrimidine rings are common in many biological molecules, including nucleic acids .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a 4,6-dimethylpyrimidin-2-yl derivative with a suitable sulfur-containing compound to introduce the sulfanylmethyl group. The 4-oxopyran-3-yl group could be introduced through a suitable condensation reaction, and the 4-fluorobenzoate group could be introduced through an esterification reaction .Molecular Structure Analysis

The molecular structure of this compound would be expected to show the characteristic features of the pyrimidine ring, the sulfanylmethyl group, the 4-oxopyran-3-yl group, and the 4-fluorobenzoate group. The presence of these groups would be expected to influence the physical and chemical properties of the compound .Chemical Reactions Analysis

The chemical reactions of this compound would be expected to be influenced by the functional groups present in the molecule. For example, the pyrimidine ring might undergo reactions typical of aromatic compounds, while the ester group might undergo hydrolysis or other reactions typical of esters .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present in the molecule. For example, the presence of the polar ester group might make the compound more soluble in polar solvents, while the presence of the aromatic pyrimidine ring might influence its UV/Vis absorption properties .Applications De Recherche Scientifique

Anticancer Activity

- Lung Cancer: A study detailed the synthesis of fluoro substituted benzo[b]pyran and its derivatives, demonstrating anticancer activity against human lung cancer cell lines at low concentrations compared to the reference drug 5-fluorodeoxyuridine (Hammam, El-Salam, Mohamed, & Hafez, 2005).

- Breast Cancer: Pyrazolo[3,4-d]pyrimidin-4-one derivatives were synthesized and tested on the MCF-7 human breast adenocarcinoma cell line, with several compounds exhibiting significant antitumor activity (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).

Antibacterial Evaluation

- Heterocyclic Compounds: New heterocyclic compounds containing a sulfonamido moiety were synthesized and found to exhibit high antibacterial activities, highlighting their potential as antibacterial agents (Azab, Youssef, & El-Bordany, 2013).

Neuroinflammation Imaging

- Pyrazolo[1,5-a]pyrimidines derivatives were synthesized and evaluated for their potential as translocator protein 18 kDa (TSPO) ligands, an early biomarker of neuroinflammatory processes. This research could contribute to the development of diagnostic tools for neuroinflammatory conditions (Damont et al., 2015).

Antimicrobial and Anticancer Agents

- Pyrazole Derivatives: Novel pyrazole derivatives were synthesized and exhibited significant antimicrobial and anticancer activities, suggesting their dual therapeutic potential (Hafez, El-Gazzar, & Al-Hussain, 2016).

Antioxidant Activity

- A study synthesized novel 1H-3-indolyl derivatives with heterocycles aimed at creating high-efficiency antioxidants. These compounds were evaluated for their antioxidant activity, with one candidate showing higher activity than ascorbic acid (Aziz et al., 2021).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-fluorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN2O4S/c1-11-7-12(2)22-19(21-11)27-10-15-8-16(23)17(9-25-15)26-18(24)13-3-5-14(20)6-4-13/h3-9H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUOAFRXWNDGDLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-fluorobenzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[c][1,2,5]thiadiazol-5-yl(3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2705899.png)

![3-methoxy-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2705906.png)

![1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[2-(furan-2-yl)-2-hydroxypropyl]methanesulfonamide](/img/structure/B2705910.png)

![5-((4-Chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2705917.png)

![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B2705918.png)